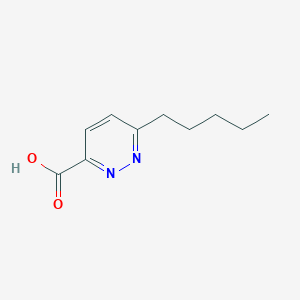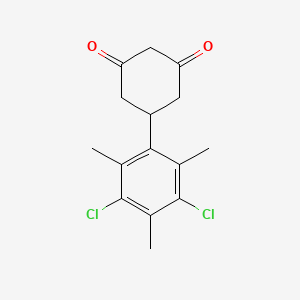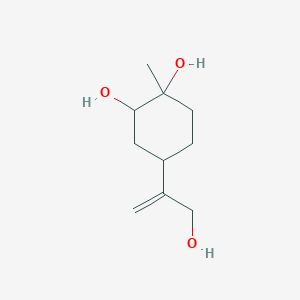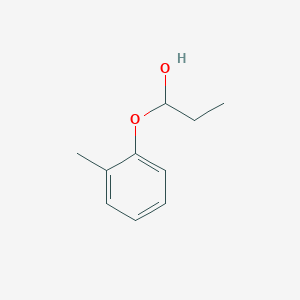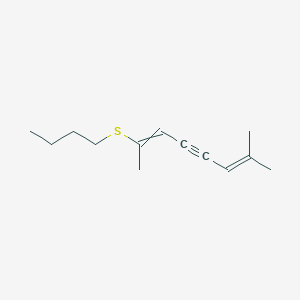
2,6-Dibromo-4-(2-butoxyethanesulfonyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-4-(2-butoxyethanesulfonyl)aniline is an organic compound characterized by the presence of bromine atoms, a butoxyethanesulfonyl group, and an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-(2-butoxyethanesulfonyl)aniline typically involves multi-step organic reactionsThe reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and sulfonylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dibromo-4-(2-butoxyethanesulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted anilines .
Applications De Recherche Scientifique
2,6-Dibromo-4-(2-butoxyethanesulfonyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,6-Dibromo-4-(2-butoxyethanesulfonyl)aniline involves its interaction with specific molecular targets. The bromine atoms and sulfonyl group play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dibromoaniline: Shares the dibromoaniline core but lacks the butoxyethanesulfonyl group.
2,6-Dibromo-4-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of the butoxyethanesulfonyl group
Uniqueness
2,6-Dibromo-4-(2-butoxyethanesulfonyl)aniline is unique due to the presence of the butoxyethanesulfonyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other dibromoaniline derivatives and contributes to its specific applications and reactivity .
Propriétés
Numéro CAS |
88470-99-9 |
|---|---|
Formule moléculaire |
C12H17Br2NO3S |
Poids moléculaire |
415.14 g/mol |
Nom IUPAC |
2,6-dibromo-4-(2-butoxyethylsulfonyl)aniline |
InChI |
InChI=1S/C12H17Br2NO3S/c1-2-3-4-18-5-6-19(16,17)9-7-10(13)12(15)11(14)8-9/h7-8H,2-6,15H2,1H3 |
Clé InChI |
BGVJSGPHYXQHFS-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCS(=O)(=O)C1=CC(=C(C(=C1)Br)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


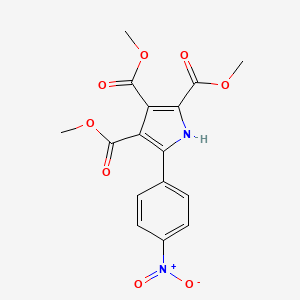
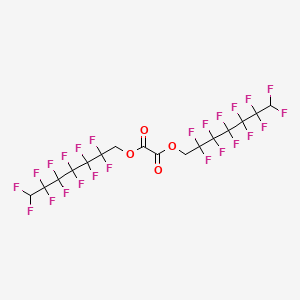
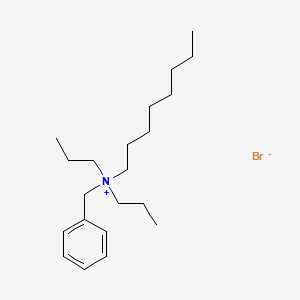
![N-Methoxy-N-methyl-N'-[4-(4-phenylbutyl)phenyl]urea](/img/structure/B14395527.png)
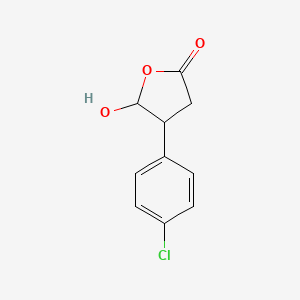
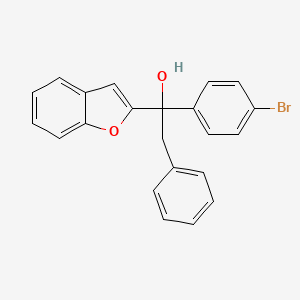
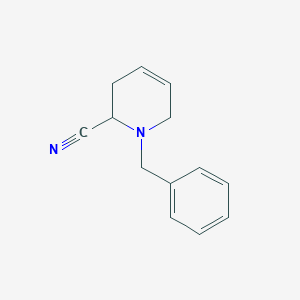
![4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]aniline](/img/structure/B14395551.png)
